molecular formula C6H4N2OS B1611590 Thiazolo[5,4-b]pyridin-2(1H)-one CAS No. 90180-85-1

Thiazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B1611590
CAS No.: 90180-85-1
M. Wt: 152.18 g/mol
InChI Key: HXNDHWLIFLZUKR-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolo[5,4-b]pyridin-2(1H)-one can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with carbon disulfide and an alkyl halide, followed by cyclization to form the thiazole ring. Another method includes the use of hydrazonoyl halides as precursors, which react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis techniques, such as the Friedländer reaction, allows for efficient production of Thiazolo[5,4-b]pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiazolidine derivatives.

Scientific Research Applications

Thiazolo[5,4-b]pyridin-2(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiazolo[5,4-b]pyridin-2(1H)-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor ligand, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

1H-[1,3]thiazolo[5,4-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNDHWLIFLZUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536881
Record name [1,3]Thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90180-85-1
Record name [1,3]Thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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